molecular formula C7H5ClFIS B14028435 (3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane

(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane

Cat. No.: B14028435
M. Wt: 302.54 g/mol
InChI Key: ZMASPJBBNCHPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane is a halogenated aryl methylsulfane with the molecular formula C₇H₄ClF₂IS and a molecular weight of 320.53 g/mol (CAS: 2918924-97-5) . Its structure features a phenyl ring substituted with chlorine (position 3), fluorine (position 4), and iodine (position 5), bonded to a methylsulfanyl (-S-CH₃) group. This compound’s unique combination of halogens and sulfur functionality makes it relevant in synthetic chemistry and materials science, though its biological activity remains less explored compared to sulfane sulfur-containing analogs.

Properties

Molecular Formula

C7H5ClFIS

Molecular Weight

302.54 g/mol

IUPAC Name

1-chloro-2-fluoro-3-iodo-5-methylsulfanylbenzene

InChI

InChI=1S/C7H5ClFIS/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3

InChI Key

ZMASPJBBNCHPRZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C(=C1)I)F)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of (3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Introduction of halogen substituents on the aromatic ring in a controlled manner.
  • Formation of the methylsulfane moiety via nucleophilic substitution or thiolation reactions.
  • Use of catalysts and specific reagents to facilitate selective halogenation and sulfide formation.

A typical synthetic route starts from a suitably substituted phenyl precursor, such as 3-chloro-4-fluoro-5-iodophenyl derivatives, followed by methylthiolation to introduce the methylsulfane group.

Stepwise Preparation Details

Preparation of 3-Chloro-4-fluoro-5-iodophenyl Intermediate

While direct literature on the iodinated intermediate is limited, related halogenated anilines such as 3-chloro-4-fluoroaniline have been prepared by catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using platinum on carbon (Pt/C) catalysts under hydrogen atmosphere. For example, hydrogenation at 50–100 °C and 0.1–5 MPa hydrogen pressure with 1% Pt/C catalyst yields the chloro-fluoroaniline with high purity (above 99.5%) and yields around 94–96%.

This step is critical to ensure the correct substitution pattern on the aromatic ring before further functionalization.

Parameter Condition Range Outcome
Catalyst 1% Pt/C High catalytic activity
Temperature 50–100 °C Optimal for selective reduction
Hydrogen Pressure 0.1–5 MPa Ensures complete nitro reduction
Reaction Time 1–10 hours Sufficient for full conversion
Purity of Product >99.5% High purity after distillation
Yield 94–96% Efficient process

Table 1: Conditions for preparation of 3-chloro-4-fluoroaniline intermediate

Iodination of the Aromatic Ring

Representative Synthesis Protocol

A representative synthesis of this compound may proceed as follows:

  • Starting Material Preparation: Obtain 3-chloro-4-fluoronitrobenzene and perform catalytic hydrogenation using 1% Pt/C under hydrogen at 60 °C and 0.5 MPa for 8 hours to yield 3-chloro-4-fluoroaniline.

  • Iodination: Convert the corresponding phenol or aniline derivative to the 5-iodo-substituted intermediate using electrophilic iodination or via triflate intermediates.

  • Methylthiolation: Subject the iodinated intermediate to nickel-catalyzed thiolation with methylthiolating agents in DMA solvent at 60 °C for 8 hours, using Ni(OTf)2 catalyst, bipyridine ligand, MgCl2 additive, and Zn powder reductant.

  • Purification: Extract the product with organic solvents, dry, and purify by silica gel chromatography to obtain this compound with yields around 70–80% and high purity.

Analytical Data and Characterization

The compound's structure can be confirmed by:

Analytical Technique Purpose Expected Result
NMR (1H, 13C) Structural confirmation Signals corresponding to aromatic protons, methylsulfane group, and halogen effects
MS Molecular weight determination Molecular ion peak at m/z ~ 227.57
IR Functional group identification Peaks for C–S stretch, aromatic C–H, and halogen substituents
Chromatography Purity assessment and isolation Single major peak, >95% purity

Table 2: Analytical methods for characterization of this compound

Summary of Key Reaction Parameters

Step Reagents/Catalysts Conditions Yield (%) Notes
Hydrogenation 1% Pt/C, H2 50–100 °C, 0.1–5 MPa, 1–10 h 94–96 High purity 3-chloro-4-fluoroaniline
Iodination Iodine source (e.g., NIS), pyridine 0 °C to RT, several hours ~73 Via triflate intermediate
Methylthiolation Ni(OTf)2, bipyridine, Zn, MgCl2, methylthiol 60 °C, 8 h 70–80 Nickel-catalyzed thiolation

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The sulfur atom in the methylsulfane group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (for halogen exchange) or organolithium compounds (for introducing new functional groups) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the sulfur atom.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the halogen atoms.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur-containing compounds.

Scientific Research Applications

(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane involves its interaction with molecular targets through its halogen and sulfur atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Aryl Methylsulfanes

3-(3-Chloro-5-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]-1-propanone
  • Molecular Formula : C₁₆H₁₄ClFOS
  • Molecular Weight : 308.80 g/mol (CAS: 898750-43-1) .
  • Structural Differences: Contains a propanone bridge linking two aromatic rings. Substitutions: Chloro (position 3) and fluoro (position 5) on one phenyl; methylsulfanyl on the other. Key Contrast: The absence of iodine and the presence of a ketone group differentiate its reactivity and applications, likely favoring use in pharmaceutical intermediates rather than redox-active roles.
Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate
  • Structural Features :
    • Complex heterocyclic framework with pyridine and dihydropyridine rings.
    • Substituents: Chloro, trifluoromethyl, and sulfanyl groups .
  • Key Contrast : The pyridinylsulfanyl group and trifluoromethyl substitution enhance electron-withdrawing properties, making this compound more suited for agrochemical or medicinal chemistry applications compared to the simpler halogenated aryl methylsulfane.

Sulfane Sulfur-Containing Compounds

Sulfane sulfur refers to sulfur atoms in the oxidation state 0 or −1, capable of transferring labile sulfur atoms (e.g., persulfides, polysulfides) . These compounds are critical in redox regulation, H₂S storage, and post-translational modifications .

Foliogarlic Disulfanes and Trisulfanes
  • Examples : Foliogarlic disulfanes 1–3 and trisulfanes 4–5 (isolated from Allium sativum) .
  • Structural Features :
    • Tetrahydrofuran skeletons with disulfane (-S-S-) or trisulfane (-S-S-S-) moieties.
  • Functional Contrast :
    • Unlike the stable thioether (-S-CH₃) in the target compound, polysulfane chains in foliogarlic derivatives readily donate sulfane sulfur, enabling antioxidant effects and H₂S release .
    • Biological Impact: Sulfane sulfur compounds exhibit anti-cancer properties (e.g., garlic-derived polysulfanes) , whereas the target compound’s lack of labile sulfur limits such activity.
Cysteine Polysulfides
  • Structure : R-S-Sₙ-S-R (n ≥ 3).
  • Reactivity : Rapidly transfer sulfane sulfur to phosphine probes (e.g., P2 reagent) in analytical assays .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Sulfane Sulfur Activity Biological Relevance
(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane C₇H₄ClF₂IS 320.53 -S-CH₃, Cl, F, I No Synthetic intermediates
3-(3-Chloro-5-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]-1-propanone C₁₆H₁₄ClFOS 308.80 -S-CH₃, Cl, F, ketone No Pharmaceutical synthesis
Foliogarlic trisulfane 4 Not specified Not specified -S-S-S- Yes Antioxidant, H₂S donor
Cysteine polysulfide (n=3) C₃H₇NO₂S₄ 225.34 -S-S-S- Yes Redox regulation

Research Findings and Implications

  • Reactivity : Sulfane sulfur compounds (e.g., polysulfides) participate in rapid sulfur-transfer reactions, critical for analytical detection via phosphine probes . In contrast, the target compound’s thioether group is unreactive in such assays.
  • Therapeutic Potential: Garlic-derived polysulfanes show anti-cancer activity via sulfane sulfur donation , a mechanism absent in halogenated aryl methylsulfanes.

Biological Activity

(3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores various aspects of its biological effects, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₅ClFIS
  • Molecular Weight : 302.53 g/mol
  • CAS Number : 2707648-95-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of halogen atoms (chlorine, fluorine, and iodine) enhances the compound's reactivity and binding affinity to specific enzymes and receptors. The methylsulfane group contributes to the compound's solubility and stability, which are crucial for its biological efficacy .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds containing halogenated phenyl groups have shown potential as antimicrobial agents. The presence of both chlorine and fluorine may enhance their efficacy against various pathogens.
  • Anticancer Activity : Similar derivatives have been investigated for their anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes such as tyrosinase, which is involved in melanin production. Studies suggest that the 3-chloro-4-fluorophenyl motif significantly improves inhibitory activity against tyrosinase .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that:

  • The position and type of substituents on the phenyl ring critically influence biological activity.
  • Halogen substitutions enhance binding interactions with target enzymes, leading to increased potency.
Substituent PositionBiological ActivityRemarks
Para (Fluorine)Increased potencyEnhances interaction with active sites
Meta (Chlorine)Moderate activityContributes to overall reactivity
Ortho (Iodine)Variable activityMay affect steric hindrance

Case Studies

  • Tyrosinase Inhibition : A study demonstrated that compounds incorporating the 3-chloro-4-fluorophenyl fragment exhibited significant inhibition against the enzyme tyrosinase from Agaricus bisporus. Docking studies revealed that this structural feature is critical for effective binding and inhibition .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of halogenated sulfides, finding that compounds similar to this compound displayed notable activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.